1,1-Diacetoxy-2,3-dichloropropane
Description
Properties
CAS No. |
10140-75-7 |
|---|---|
Molecular Formula |
C7H10Cl2O4 |
Molecular Weight |
229.05 g/mol |
IUPAC Name |
(1-acetyloxy-2,3-dichloropropyl) acetate |
InChI |
InChI=1S/C7H10Cl2O4/c1-4(10)12-7(6(9)3-8)13-5(2)11/h6-7H,3H2,1-2H3 |
InChI Key |
MYDZFJITMAYGKQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C(CCl)Cl)OC(=O)C |
Canonical SMILES |
CC(=O)OC(C(CCl)Cl)OC(=O)C |
Synonyms |
2,3-Dichloro-1,1-propanediol diacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Environmental Occurrence and Migration
- 1,2-Dichloropropane : Detected in PVC water pipes, with migration into drinking water systems. Laboratory experiments confirm leaching into distilled water .
- 1,3-Dichloropropane (cis/trans) : Found in 20% of water samples exceeding WHO limits (cis: 20%, trans: 20%) . Reported as total 1,3-dichloropropane in environmental monitoring .
- 2,3-Dichloropropane: Limited environmental data; structurally similar to 1,2- and 1,3-isomers but less studied .
Toxicological Profiles
- 1,2-Dichloropropane: Acute Toxicity: Causes liver and kidney damage in animal studies .
- 1,3-Dichloropropane :
- Linked to respiratory irritation and developmental effects in animal models. Used in pesticide formulations (e.g., 1,3-dichloropropene) .
- 2,3-Dichloropropane: No specific toxicological data available; inferred risks based on structural similarity .
Regulatory Status
| Compound | WHO Limit (μg/L) | Regulatory Notes |
|---|---|---|
| 1,2-Dichloropropane | Not established | EPA priority pollutant; EU restricts industrial use |
| 1,3-Dichloropropane | 20 (total) | Monitored as total isomer concentration |
| 2,3-Dichloropropane | N/A | Insufficient data for regulation |
Analytical Detection
- Chromatography : Gas chromatography (GC) with flame ionization detects 1,2- and 1,3-dichloropropane isomers in water samples .
- Quantification : Limits of detection (LOD) for cis-1,3-dichloropropane: 0.5 μg/L; trans-1,3-dichloropropane: 0.7 μg/L .
Gaps in Data for 1,1-Diacetoxy-2,3-dichloropropane
The provided evidence lacks specific information on This compound , including:
- Synthesis pathways: Acetoxy substitution may alter reactivity compared to non-functionalized dichloropropanes.
- Environmental Fate: No data on leaching, degradation, or bioaccumulation.
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